Undecandisäure

Übersicht

Beschreibung

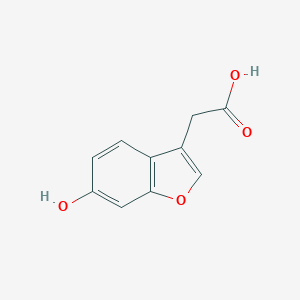

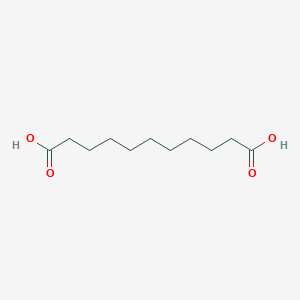

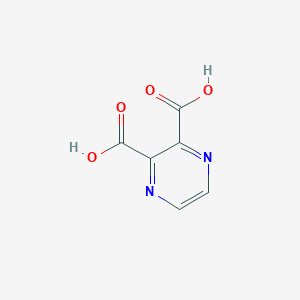

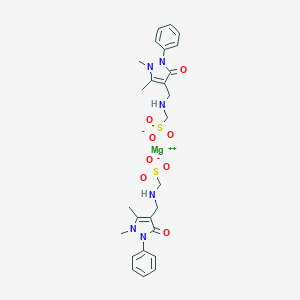

Undecanedioic acid, also known as 1,11-undecanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C₁₁H₂₀O₄. It is a white crystalline solid that is soluble in water and organic solvents. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Oxidation of 11-hydroxyundecanoic acid: One common method involves dissolving periodic acid and chromium trioxide in wet acetonitrile, followed by the addition of 11-hydroxyundecanoic acid. The reaction is maintained at 0-5°C for 30 minutes, then aged at 0°C for 45 minutes.

Oxidation of α-nitro ketone: Another method involves reacting α-nitro ketone with sodium hydroxide in methanol, followed by the addition of Oxone in water.

Hydroformylation of alkene derivatives: This method involves reacting an alkene derivative with water, tetrahydrofuran, palladium chloride, and other reagents under high pressure of carbon monoxide at elevated temperatures.

Industrial Production Methods: Industrial production of undecanedioic acid typically involves the oxidation of long-chain hydrocarbons or fatty acids. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: Undecanedioic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form corresponding alcohols or aldehydes.

Esterification: Reaction with alcohols to form esters, which are used as lubricants and plasticizers.

Common Reagents and Conditions:

Oxidizing agents: Periodic acid, chromium trioxide, Oxone.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Esterification reagents: Alcohols, acid catalysts.

Major Products:

Oxidation products: Various oxidized derivatives.

Reduction products: Alcohols, aldehydes.

Esterification products: Esters with excellent lubricating properties.

Wissenschaftliche Forschungsanwendungen

Undecanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.

Industry: Used in the production of synthetic lubricants, plasticizers, and high-grade coatings.

Wirkmechanismus

Target of Action

Undecanedioic acid, a saturated medium-chain fatty acid, primarily targets fungal cells . It has been found to be particularly effective against dermatophytes, specifically Trichophyton rubrum . The compound’s antifungal properties are attributed to its interaction with critical fungal genes that are essential for virulence .

Mode of Action

Undecanedioic acid exerts its antifungal effects by modulating fungal metabolism . It affects the expression of fungal genes that are critical for virulence . This modulation leads to significant changes in pivotal processes such as cell wall assembly, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .

Biochemical Pathways

The toxic effect of undecanedioic acid involves triggering oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis . The increased levels of reactive oxygen species (ROS) cause damage to the cell membrane and cell wall . This disruption of cellular structures and metabolic pathways is what impairs the viability of the fungal cells .

Result of Action

The result of undecanedioic acid’s action is the inhibition of fungal growth and proliferation . By damaging the cell wall and plasma membrane of fungi, it disrupts the integrity and function of these cells . This leads to the death of the fungal cells and the prevention of fungal infections .

Biochemische Analyse

Biochemical Properties

Undecanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in lipid metabolism. Undecanedioic acid can act as a substrate for acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. These derivatives are essential intermediates in fatty acid metabolism. Additionally, undecanedioic acid has been shown to modulate the activity of certain lipases, influencing lipid hydrolysis and synthesis .

Cellular Effects

Undecanedioic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, undecanedioic acid can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression related to lipid metabolism and inflammation. This activation can lead to changes in the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of undecanedioic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as PPARs, leading to their activation or inhibition. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. Additionally, undecanedioic acid can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. By inhibiting this enzyme, undecanedioic acid can reduce the synthesis of fatty acids and promote their oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of undecanedioic acid can change over time. The stability and degradation of undecanedioic acid are important factors to consider. Studies have shown that undecanedioic acid is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term exposure to undecanedioic acid has been observed to affect cellular function, including alterations in lipid metabolism and gene expression. These effects can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of undecanedioic acid can vary with different dosages in animal models. At low doses, undecanedioic acid has been shown to have beneficial effects on lipid metabolism and inflammation. At high doses, it can exhibit toxic or adverse effects. For example, high doses of undecanedioic acid can lead to liver toxicity and oxidative stress in animal models. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Undecanedioic acid is involved in several metabolic pathways, including fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase and acetyl-CoA carboxylase, influencing the synthesis and oxidation of fatty acids. Additionally, undecanedioic acid can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid metabolism. These interactions play a crucial role in maintaining cellular energy balance and lipid homeostasis .

Transport and Distribution

Within cells and tissues, undecanedioic acid is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and subsequently transported to various cellular compartments. The localization and accumulation of undecanedioic acid can influence its activity and function. For instance, undecanedioic acid can accumulate in lipid droplets and mitochondria, where it participates in lipid metabolism and energy production .

Subcellular Localization

Undecanedioic acid exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, undecanedioic acid can be directed to mitochondria, where it plays a role in fatty acid oxidation and energy production. Additionally, undecanedioic acid can localize to lipid droplets, where it participates in lipid storage and metabolism .

Vergleich Mit ähnlichen Verbindungen

Nonanedioic acid (Azelaic acid): Another long-chain dicarboxylic acid with similar properties but shorter carbon chain.

Dodecanedioic acid: A dicarboxylic acid with one additional carbon atom compared to undecanedioic acid.

Uniqueness: Undecanedioic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. It offers a balance between hydrophobic and hydrophilic characteristics, making it suitable for a variety of applications in different fields .

Eigenschaften

IUPAC Name |

undecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBHHRRTOZQPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044862 | |

| Record name | Undecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Solid | |

| Record name | Undecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.1 mg/mL | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1852-04-6, 1052-04-6 | |

| Record name | Undecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNDECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | undecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7059GFK8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 - 110 °C | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of undecanedioic acid?

A1: Undecanedioic acid has the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol. [, , ] [https://www.semanticscholar.org/paper/5c0fd224b903f78d96c5a7abcf9f92e80f9a5835, https://www.semanticscholar.org/paper/df158588e95d607f724287c2ce106c6064f7cfb7, https://www.semanticscholar.org/paper/fb2655d2af3134121c3eca17cbce7b6f2baded51]

Q2: What spectroscopic techniques are used to characterize undecanedioic acid?

A2: Researchers utilize a variety of spectroscopic methods to analyze undecanedioic acid. These include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying the acid, particularly after derivatization into methyl esters. [, , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the structure and study the behavior of the acid in solution. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy is used to analyze the vibrational modes of the molecule, offering insights into its structure and interactions. [, , ]

Q3: How does undecanedioic acid behave in terms of polymorphism?

A3: Undecanedioic acid exhibits polymorphism, meaning it can exist in different crystalline forms. These forms differ in their physical properties, such as melting point and solubility. Researchers have identified several polymorphs, including α-like, β-like, and γ-form, each favored under specific crystallization conditions. [, ]

Q4: What applications of undecanedioic acid are related to its material properties?

A4: The unique properties of undecanedioic acid make it valuable for various applications. For instance, it serves as a precursor for synthesizing "odd-odd" nylons, a family of polymers known for their distinct thermal and mechanical characteristics. [, , ] Furthermore, undecanedioic acid finds use in formulating metal cutting fluids, where it contributes to the fluid's cooling, lubrication, cleaning, and anti-rust properties. []

Q5: Is computational chemistry used in research related to undecanedioic acid?

A6: Yes, computational techniques are valuable for studying undecanedioic acid. For instance, quantum chemistry calculations aid in understanding the conformational preferences of the molecule, helping to explain its polymorphic behavior. [] Computational tools can also be used to predict properties such as solubility and melting points of different polymorphs.

Q6: How do structural variations of undecanedioic acid impact its antifungal activity?

A7: While undecanedioic acid itself has shown antifungal activity [], its incorporation into silver(I) dicarboxylate complexes significantly enhances this activity. The chain length of the dicarboxylic acid ligand, including undecanedioic acid, influences the complex's structure and subsequently its antifungal potency. []

Q7: Are there any challenges with the stability of undecanedioic acid in formulations?

A8: One study highlights a stability concern regarding azelaic acid, a related dicarboxylic acid, in a liposomal formulation. The research identified the formation of an ethyl monoester of azelaic acid as an impurity during stability studies, suggesting potential reactivity with excipients. [, ] This finding underscores the importance of careful excipient selection and stability testing during the formulation development of products containing undecanedioic acid and related compounds.

Q8: How is the presence of undecanedioic acid typically determined and quantified?

A9: Various analytical techniques are employed to analyze undecanedioic acid. GC-MS is widely used, especially after converting the acid into volatile methyl esters. [, , , , ] This method allows for separating and identifying undecanedioic acid from other compounds in complex mixtures.

Q9: Is there evidence of undecanedioic acid's environmental impact?

A9: While the provided research doesn't explicitly address its environmental fate, undecanedioic acid, as an organic compound, is likely subject to biodegradation. Further research is necessary to assess its persistence, bioaccumulation potential, and overall ecological impact.

Q10: How is undecanedioic acid synthesized?

A11: Undecanedioic acid can be produced through various synthetic routes. One approach involves the chemo-enzymatic conversion of ricinoleic acid (12-hydroxyoleic acid), a naturally occurring fatty acid found in castor oil. This multi-step process involves biotransformation using engineered Escherichia coli strains followed by chemical modifications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)

![5-Methyl-5,7-dihydroimidazo[4',5':4,5]benzo[1,2-d][1,2,3]triazol-6(1H)-one](/img/structure/B51437.png)